4-Bromo-1,3-benzodioxole
Description
Contextualization of 4-Bromo-1,3-benzodioxole within Heterocyclic Chemistry and Its Research Significance
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the field of chemistry, with wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. matrix-fine-chemicals.comworldresearchersassociations.com Within this broad class, 1,3-benzodioxole (B145889) and its derivatives are of particular importance due to their presence in numerous natural products and pharmacologically active molecules. worldresearchersassociations.com
This compound serves as a critical intermediate in the synthesis of various organic compounds. The presence of the bromine atom provides a reactive site for a variety of chemical transformations, including substitution and coupling reactions. This reactivity allows for the strategic introduction of diverse functional groups, enabling the construction of complex molecular architectures.
The research significance of this compound is underscored by its role as a starting material in the synthesis of biologically active compounds. For instance, it is a precursor in the synthesis of certain pharmaceuticals and has been investigated for its utility in creating molecules with potential anticancer properties. The benzodioxole moiety itself is known to be a key structural feature in compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects. worldresearchersassociations.com
Overview of Strategic Importance in Contemporary Chemical Sciences
The strategic importance of this compound in contemporary chemical sciences lies in its function as a versatile synthetic intermediate. innospk.com Its application spans several key areas of chemical research and development.
In medicinal chemistry , this compound is a valuable building block for the synthesis of new therapeutic agents. cymitquimica.com For example, derivatives of 1,3-benzodioxole have been explored for their potential as anticancer agents. Specifically, 6-bromo-1,3-benzodioxole derivatives have been incorporated into the structure of Hsp90 inhibitors, which are being investigated as a potential cancer treatment. acs.orgacs.org
In organic synthesis , the reactivity of the carbon-bromine bond in this compound is exploited in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. worldresearchersassociations.com This capability is fundamental to the construction of complex organic molecules from simpler precursors. The compound's ability to undergo such reactions makes it a key component in the synthetic chemist's toolbox for creating novel compounds with desired properties.
The compound is also used in the synthesis of agrochemicals . For instance, it is an intermediate in the production of piperonyl butoxide, a compound used in pesticide formulations. innospk.com This highlights its indirect but significant contribution to public health and agriculture.
The synthesis of this compound itself is an area of practical interest. A common method involves the selective bromination of 1,2-methylenedioxybenzene (1,3-benzodioxole) using N-bromosuccinimide (NBS) in a solvent like chloroform. youtube.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 6698-13-1 | matrix-fine-chemicals.com |
| Molecular Formula | C7H5BrO2 | matrix-fine-chemicals.comalfa-chemistry.com |
| Molecular Weight | 201.019 g/mol | matrix-fine-chemicals.com |
| Boiling Point | 85-86 °C at 1 mm Hg | innospk.com |
| Density | 1.669 g/mL at 25 °C | innospk.com |
| Refractive Index | n20/D 1.583 | innospk.com |
| Appearance | Colorless to pale orange liquid | innospk.com |
Interactive Data Table: Research Applications of this compound Derivatives
| Derivative/Application | Research Finding | Reference |
| Hsp90 Inhibitor (MPC-3100) | A purine-based Hsp90 inhibitor incorporating a 6-bromo-1,3-benzodioxol-5-yl)sulfanyl moiety was identified as a clinical candidate for cancer treatment due to its favorable pharmacokinetic properties and significant antitumor effects in xenograft models. | acs.org |
| Suzuki-Miyaura Coupling | 1-((6-bromobenzo[d] matrix-fine-chemicals.comyoutube.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole was successfully coupled with various boronic acids using a palladium catalyst to furnish new 1,3-benzodioxole derivatives in good yields. | worldresearchersassociations.com |
| Intermediate for Benzocoumarin Lactones | 4-Methoxyphenyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate serves as an intermediate for the synthesis of benzocoumarin lactones via intramolecular coupling, which can be further converted to potentially biologically active biphenyl (B1667301) derivatives. | iucr.org |
| Intermediate for Dihydro-2,3-benzodiazepines | 4-Bromo-1,2-(methylenedioxy)benzene (B1209508) is used in a process to stereoselectively form N-substituted dihydro-2,3-benzodiazepines, which are useful as AMPA receptor antagonists. | google.com |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPMQHSDFWAZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379875 | |
| Record name | 4-bromo-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6698-13-1 | |
| Record name | 4-bromo-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Bromo 1,3 Benzodioxole and Its Derivatives
Regioselective Halogenation Approaches for 1,3-Benzodioxole (B145889) Scaffolds
The synthesis of 4-bromo-1,3-benzodioxole hinges on the regioselective bromination of the parent 1,3-benzodioxole. The methylenedioxy group is an ortho-para director, activating the aromatic ring for electrophilic substitution. However, this can lead to a mixture of isomers, primarily the 4- and 5-bromo derivatives. wku.edu Achieving high regioselectivity for the less common 4-isomer is a synthetic challenge.
Classical bromination methods often employ harsh reagents and may lack selectivity. wku.edu Modern approaches have focused on milder reagents and optimized conditions to control the position of bromination. One common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent. youtube.commdma.ch The choice of solvent is critical in directing the substitution. For instance, selective bromination with NBS has been successfully carried out in solvents like chloroform. youtube.com
Another approach to achieve regioselectivity is through the use of a combination of reagents. For example, hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in a mixture of methanol (B129727) and acetic acid have been used to synthesize 4-bromo-1,2-(methylenedioxy)benzene (B1209508) with high yields. Furthermore, computational studies have been employed to understand and predict the regioselectivity of electrophilic aromatic halogenation reactions on benzodioxole systems, correlating the protonation energy of aromatic C-H bonds with the observed substitution patterns. smolecule.com
| Reagent System | Solvent | Key Features | Yield | Reference |
| N-Bromosuccinimide (NBS) | Chloroform | Selective bromination | 61% | youtube.com |
| HBr / H₂O₂ | Methanol / Acetic Acid | Optimized conditions for high yield | up to 96% | |
| Lithium bromide / Ceric ammonium (B1175870) nitrate | Acetonitrile | Chemo- and regioselective oxidative bromination | - | jst.go.jp |
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound
The bromine atom in this compound serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions are fundamental in constructing more complex molecules.
Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organoboron compound with an organohalide. this compound and its derivatives are effective coupling partners in these reactions for the synthesis of biaryl structures. worldresearchersassociations.com The reaction typically employs a palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(OAc)₂, a base like K₂CO₃, and a suitable solvent. worldresearchersassociations.comresearchgate.net
Research has shown that the choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. worldresearchersassociations.comresearchgate.net For example, in the synthesis of new 1,3-benzodioxole derivatives, PdCl₂(PPh₃)₂ was found to be a more effective catalyst than Pd(PPh₃)₄ or Pd(OAc)₂. worldresearchersassociations.com Dioxane proved to be a superior solvent compared to THF, MeCN, toluene, or benzene (B151609) in certain instances. researchgate.net These coupling reactions are tolerant of various functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of substituted 1,3-benzodioxole derivatives. worldresearchersassociations.com
A study on the synthesis of benzodioxole ketones via a heterogeneous palladium-catalyzed Suzuki-Miyaura reaction demonstrated the utility of this method for creating important pharmaceutical intermediates, though steric hindrance from the boronic acid could affect the yield. rsc.org
Table 2.2.1: Optimization of Suzuki-Miyaura Coupling Conditions Based on a model reaction of a brominated 1,3-benzodioxole derivative with phenylboronic acid.
| Catalyst | Base | Solvent | Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | Trace | worldresearchersassociations.comresearchgate.net |
| Pd(OAc)₂ | K₂CO₃ | Dioxane | No Product | worldresearchersassociations.com |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 59% | worldresearchersassociations.comresearchgate.net |
| PdCl₂(PPh₃)₂ | K₂CO₃ | MeCN | 30% | researchgate.net |
| PdCl₂(PPh₃)₂ | NaH | Dioxane | ~10% | researchgate.net |
Other Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, this compound can participate in other palladium-catalyzed transformations. Palladium-catalyzed amination (Buchwald-Hartwig amination) allows for the introduction of an amino group by coupling the aryl bromide with an amine. This method offers a modern alternative to classical nucleophilic substitution for synthesizing amino-1,3-benzodioxole derivatives. nih.gov
Furthermore, palladium-catalyzed direct arylation reactions have been developed, where a C-H bond of a coupling partner is activated instead of requiring a pre-functionalized organometallic reagent. rsc.org In some cases, chemoselective reactions can be achieved where the C-H bond on the benzodioxole ring is arylated without cleaving the C-Br bond, preserving it for subsequent transformations. rsc.org
Copper-Mediated Coupling Methodologies
Copper-catalyzed or -mediated reactions provide a valuable alternative to palladium-based systems for cross-coupling. These methods are often more cost-effective. The Ullmann condensation, a classical copper-catalyzed reaction, can be used for forming carbon-oxygen or carbon-nitrogen bonds. More contemporary copper-catalyzed reactions have been developed for a wide range of transformations.
For instance, a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur has been reported to produce benzodithiole derivatives. acs.org In the absence of sulfur, the reaction can lead to dibenzodithiocines through a double C-S Ullmann coupling. acs.org Copper(I) iodide has also been used as a catalyst in the presence of a Grignard reagent derived from this compound to facilitate coupling with epoxides. google.com Additionally, a dual system using both palladium and copper hydride (CuH) has been developed for the reductive cross-coupling of aryl halides with olefins. nih.gov
Grignard Reagent Formation and Subsequent Carbon-Carbon Bond Transformations
The bromine atom of this compound is amenable to the formation of a Grignard reagent by reacting with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). mdma.chresearchgate.net This converts the electrophilic carbon atom of the C-Br bond into a potent nucleophile, the 1,3-benzodioxol-4-ylmagnesium bromide.
This Grignard reagent is a powerful tool for forming new carbon-carbon bonds. It can be reacted with a variety of electrophiles. A classic example is the coupling with allyl bromide to synthesize safrole (3,4-methylenedioxy-allylbenzene). mdma.ch In more complex syntheses, this Grignard reagent has been utilized in copper-catalyzed additions. For example, it was used in the synthesis of Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, where it was coupled with an allylic picolinate (B1231196) in the presence of a copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·Me₂S) to achieve a highly regio- and stereoselective anti-Sₙ2′ reaction. researchgate.net Another application involves the reaction with enantiomerically pure epoxides, such as (S)-(-)-propylene oxide, often in the presence of a copper(I) iodide catalyst, to install a chiral side chain. google.com
Table 2.3: Applications of 1,3-Benzodioxol-4-ylmagnesium Bromide
| Electrophile | Catalyst/Additive | Product Type | Reference |
| Allyl bromide | None | Allylated arene (Safrole) | mdma.ch |
| (S)-(-)-Propylene oxide | Copper(I) iodide | Chiral secondary alcohol | google.com |
| Allylic picolinate | CuBr·Me₂S | Sₙ2' substitution product | researchgate.net |
| Propionaldehyde | None | Secondary alcohol | researchgate.net |
Nucleophilic Substitution and Derivatization Strategies
While direct nucleophilic aromatic substitution on aryl halides like this compound is generally difficult, the bromine atom can be replaced by various nucleophiles under specific, often catalyzed, conditions. These reactions broaden the scope of accessible derivatives.
For example, the bromine can be substituted by nitrogen nucleophiles. In one synthetic route, a brominated 1,3-benzodioxole derivative underwent nucleophilic substitution with sodium azide (B81097) (NaN₃) to produce an azido (B1232118) intermediate, which was then used in a "click-reaction". worldresearchersassociations.com
Derivatization can also occur at other positions of the molecule after the initial functionalization of the 4-position. For instance, once a new group is introduced via a cross-coupling reaction, further chemical transformations can be performed on this new substituent or on the benzodioxole ring itself, provided the reaction conditions are compatible with the existing functionalities. This multi-step approach allows for the construction of highly complex molecules based on the 1,3-benzodioxole scaffold.
Development of Multi-Step Synthetic Sequences for Complex Benzodioxole Architectures
The construction of complex molecules based on the this compound scaffold often requires sophisticated multi-step synthetic routes. These sequences are designed to introduce diverse functionalities and build intricate molecular frameworks.
A notable example involves the synthesis of new heterocyclic derivatives of 1,3-benzodioxole. researchgate.net Starting from (6-bromobenzo[d] ontosight.aiacs.orgdioxol-5-yl)methanol, a multi-step sequence is employed. researchgate.net The initial step involves an Appel reaction to convert the alcohol to the corresponding bromide in excellent yield (91%). researchgate.net This is followed by a nucleophilic substitution with sodium azide to produce an azido intermediate, which then undergoes a Huisgen 1,3-dipolar cycloaddition with phenylacetylene (B144264) to form a 1,2,3-triazole ring. researchgate.net The resulting bromo-triazole derivative serves as a key intermediate for further diversification through Suzuki-Miyaura coupling reactions with various boronic acids, yielding a library of complex benzodioxole derivatives with good to excellent yields (33-89%). researchgate.net
Another strategy for creating complex benzodioxole structures involves the synthesis of 1,3-benzodioxole-4-sulfonamide. prepchem.com This process starts with the bromination of catechol, followed by methylenation to form this compound. prepchem.com The bromo-derivative is then converted to the corresponding sulfinate, which is subsequently chlorinated and aminated to yield the final sulfonamide product. prepchem.com This multi-step approach highlights the sequential introduction of functional groups to achieve the desired complex architecture.
Furthermore, the synthesis of brominated derivatives of 1,3-benzodioxole can be achieved from piperonylic acid through a series of reactions including esterification, nitration, reduction, bromination, diazotization, and Sandmeyer reaction. researchgate.net This demonstrates the versatility of starting materials and reaction pathways available for accessing complex benzodioxole-based molecules.
The development of these multi-step sequences is critical for accessing novel compounds with tailored properties. The choice of reactions and the order of their execution are carefully planned to ensure high yields and purity of the final products.
Table 1: Multi-Step Synthesis Examples for Complex Benzodioxole Architectures
| Starting Material | Key Reactions | Final Product Type | Reference |
|---|---|---|---|
| (6-bromobenzo[d] ontosight.aiacs.orgdioxol-5-yl)methanol | Appel reaction, Azide substitution, Huisgen cycloaddition, Suzuki-Miyaura coupling | Triazole-substituted benzodioxoles | researchgate.net |
| Catechol | Bromination, Methylenation, Sulfinylation, Chlorination, Amination | 1,3-Benzodioxole-4-sulfonamide | prepchem.com |
| Piperonylic acid | Esterification, Nitration, Reduction, Bromination, Diazotization, Sandmeyer reaction | Brominated 1,3-benzodioxole derivatives | researchgate.net |
Stereoselective Synthesis and Chiral Induction in this compound Derivatives
The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, leading to the preferential formation of one stereoisomer over others.
One approach to achieving stereoselectivity involves the use of chiral starting materials or reagents. For instance, a process for the stereoselective formation of N-substituted dihydro-2,3-benzodiazepines, which can be useful as AMPA receptor antagonists, has been described. google.com This process can start with a halo derivative of 1,2-methylenedioxybenzene, such as 4-bromo-1,2-(methylenedioxy)benzene, which is reacted with an enantiomerically enriched epoxide, like (S)-(-)-propylene oxide. google.com This reaction sets the stereochemistry early in the synthetic sequence, leading to a highly enantiomerically enriched alcohol derivative. google.com The use of sec-butyllithium (B1581126) facilitates the initial metal-halogen exchange. google.com
These examples underscore the importance of establishing stereocenters early in the synthesis and the utility of both chemical and biological methods to achieve high levels of chiral induction in derivatives of this compound.
Process Chemistry and cGMP-Compliant Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production of this compound derivatives requires careful consideration of process chemistry and adherence to Current Good Manufacturing Practices (cGMP). This ensures the safety, quality, and consistency of the final product.
Optimizing reaction conditions is paramount for a successful scale-up. This involves a detailed study of various parameters to maximize yield, minimize reaction times, and ensure safe operation.
For palladium-catalyzed coupling reactions, which are common in the synthesis of aryl derivatives, response surface methods can be used to re-optimize conditions for different substrates. thieme-connect.com Variables such as temperature, reagent ratios, catalyst loading, and reaction time are systematically varied to find the optimal set of conditions. thieme-connect.com For example, in the synthesis of 2-arylpyrroles from aryl bromides, including 5-bromo-1,3-benzodioxole, different optimized conditions were developed for electron-rich, electron-deficient, and sterically hindered substrates. thieme-connect.com
In the context of scalability, flow chemistry offers significant advantages over traditional batch processes. d-nb.info Continuous flow reactors provide precise control over temperature and residence time, which can reduce the formation of side-products and improve yields. d-nb.info For instance, a photocatalytic C(sp3)–H heteroarylation was successfully scaled up in a flow reactor, increasing the efficiency and allowing for prolonged operation times. d-nb.info
The choice of solvent is another critical factor. Solvent optimization, such as replacing polar aprotic solvents with tetrahydrofuran (THF), can improve the kinetics of nucleophilic substitution reactions. Adjusting the stoichiometry of reagents, for example, using an excess of one reactant, can also drive the reaction to completion and improve yields.
Table 2: Parameters for Reaction Optimization
| Parameter | Importance in Scalability and Yield | Example | Reference |
|---|---|---|---|
| Temperature | Affects reaction kinetics and selectivity. | Optimized for different substrates in Pd-catalyzed coupling. | thieme-connect.com |
| Reagent Ratio | Drives reaction to completion and minimizes side reactions. | Use of excess 2-methoxyethyl chloride to improve yield. | |
| Catalyst Loading | Balances reaction rate with cost and potential for metal contamination. | Optimized for palladium-catalyzed coupling reactions. | thieme-connect.com |
| Reaction Time | Impacts throughput and can influence impurity formation. | Minimized in flow chemistry to improve efficiency. | d-nb.info |
| Solvent | Influences solubility, reactivity, and ease of workup. | THF used to improve nucleophilic substitution kinetics. | |
| Flow vs. Batch | Flow chemistry offers better control and safety for scale-up. | Scalable photocatalytic reaction in a flow reactor. | d-nb.info |
A crucial aspect of cGMP-compliant synthesis is the identification, quantification, and control of impurities. Impurity profiling is essential to ensure the safety and efficacy of the final product.
In the synthesis of compounds starting from brominated benzodioxole derivatives, potential impurities must be carefully monitored. For example, in the synthesis of MDMA from 5-bromo-1,3-benzodioxole, a common starting material, the presence of impurities such as 5,6-dibromo-1,3-benzodioxole (B1296138) is a key consideration. acs.orgblossomanalysis.com Although this particular impurity did not interfere with downstream chemistry in one reported cGMP synthesis, it is crucial to screen for and control such species. acs.org The potential presence of isomeric impurities, like this compound when starting with the 5-bromo isomer, also needs to be assessed as it could present separation challenges. acs.org
The synthesis of safrole from catechol, which involves the bromination of 1,3-benzodioxole, can introduce specific impurities. mdma.ch The detection of these impurities can be indicative of the synthetic route used. mdma.ch Similarly, in the synthesis of methylone from catechol via a 1,3-benzodioxole intermediate, several organic impurities were identified in the intermediate and final products. wiley.comijrps.com These impurities can arise from side reactions or unreacted starting materials. wiley.comijrps.com
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are routinely used for impurity profiling. acs.orgijrps.com In a cGMP process, established targets for yields and impurity profiles must be consistently met. acs.org For instance, in a validated multi-kilogram synthesis, the final product achieved a purity of over 99.4% with no single impurity exceeding a very low threshold. blossomanalysis.com This level of control is essential for ensuring the quality and safety of industrially produced chemical compounds.
Mechanistic Investigations of 4 Bromo 1,3 Benzodioxole Reactivity
Reaction Pathway Elucidation in Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS) reactions, the methylenedioxy group of 4-bromo-1,3-benzodioxole is an activating group, directing incoming electrophiles to specific positions on the aromatic ring. Conversely, the bromine atom acts as a deactivator. The elucidation of reaction pathways in EAS focuses on understanding the regioselectivity and the influence of reaction conditions.
Electrophilic bromination is a key EAS reaction. wku.edu While classical methods for preparing bromoarenes often require harsh conditions and can suffer from a lack of regioselectivity, newer protocols aim for milder and more specific outcomes. wku.edu For instance, the bromination of 1,3-benzodioxole (B145889) using N-bromosuccinimide (NBS) as the brominating agent is a common synthetic route. Studies on related activated aromatic systems have explored the use of NBS in acetonitrile, achieving high yields and regioselectivity under mild conditions, often at room temperature. wku.edu The mechanism involves the generation of an electrophilic bromine species that is attacked by the electron-rich aromatic ring. The position of attack is governed by the directing effects of both the methylenedioxy group and the existing bromine atom.
The methylenedioxy group strongly directs incoming electrophiles to the position para to the oxygen atoms (the 5-position in the parent 1,3-benzodioxole). In this compound, this directing effect must contend with the ortho-, para-directing, but deactivating, nature of the bromine substituent. The elucidation of the precise reaction pathway and the resulting product distribution often requires careful analysis of the electronic and steric environment of the substrate.
Mechanistic Insights into Cross-Coupling Reactions Involving this compound
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch Mechanistic studies in this area are crucial for optimizing reaction conditions and expanding the scope of these transformations.
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used reaction for this substrate. chemie-brunschwig.ch The catalytic cycle is generally understood to involve three key steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
Transmetalation : The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step typically requires a base.
Reductive Elimination : The two organic partners on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
Studies have shown that the nature of the catalyst, ligands, and reaction conditions can significantly influence the efficiency of these steps. For example, in a study involving the related 5-bromo-1,3-benzodioxole, reducing the palladium catalyst loading was found to affect chemoselectivity between Ullmann-type homocoupling and hydrodebromination. preprints.orgmdpi.com The Ullmann reaction was found to proceed on the surface of palladium aggregates, while the hydrodebromination occurred in the solution phase, highlighting how catalyst state can dictate the mechanistic pathway. preprints.orgmdpi.com
Other cross-coupling reactions, such as the Heck reaction (coupling with alkenes) and Negishi coupling (coupling with organozinc reagents), also proceed via related Pd(0)/Pd(II) catalytic cycles, though the specifics of the transmetalation step differ. chemie-brunschwig.ch Dual catalytic systems, such as a combined Pd- and CuH-catalyzed approach for the reductive cross-coupling of aryl halides with olefins, have also been developed, offering alternative mechanistic pathways that avoid the need for pre-formed organometallic reagents. nih.gov Deuterium-labeling studies in such systems can help clarify the mechanism, for instance, by discounting β-hydride elimination as a significant competing process. nih.gov
The table below summarizes typical conditions for cross-coupling reactions involving bromobenzodioxole derivatives, illustrating the variety of catalytic systems employed.
| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Ullmann Coupling | 5-Bromo-1,3-benzodioxole | - | Pd(OAc)₂ | NaOH | Ethylene Glycol | 100 | 83 | mdpi.com |
| Suzuki Coupling | Bromobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃ | KF | THF | 50 | 85 | preprints.org |
| Hiyama Coupling | 4-Bromotoluene | Phenyltrimethoxysilane | Pd(OAc)₂ | KF | Propylene (B89431) Glycol | 100 | 95 | preprints.org |
Exploration of Radical-Mediated Transformations
Beyond two-electron ionic pathways, this compound can participate in radical-mediated reactions. These transformations are crucial for accessing complex molecular architectures. The generation of radicals from 1,3-benzodioxole derivatives can be achieved through various methods, including photochemical single-electron transfer (SET) or hydrogen atom transfer (HAT).
For example, photoredox catalysis can initiate radical reactions of the parent 1,3-benzodioxole. The single-electron oxidation of 1,3-benzodioxole by an excited photocatalyst generates a radical cation. rsc.org Subsequent deprotonation can form a 1,3-benzodioxol-2-yl radical, which can then engage in further reactions, such as addition to alkenes. rsc.org Trapping experiments using radical scavengers like TEMPO have confirmed the generation of such radical intermediates. rsc.org
While direct studies on this compound are less common, research on related structures provides mechanistic insight. Studies on the thermal decomposition of peroxides in the presence of benzodioxole derivatives have been used to generate and study the reactivity of the corresponding radicals. cdnsciencepub.com Investigations into whether acetoxyaryl radicals could cyclize to form benzodioxolyl radicals concluded that such cyclizations are generally slow and not competitive with other reaction pathways, such as decarboxylation or hydrogen abstraction. cdnsciencepub.com The stability and subsequent reaction pathways of the generated radicals are key areas of mechanistic exploration.
Studies of Reaction Kinetics and Thermodynamics for Bromodioxole Derivatization
Detailed kinetic and thermodynamic studies provide quantitative insight into reaction mechanisms, allowing for a deeper understanding of substituent effects and reaction rates. While comprehensive kinetic data specifically for this compound are not extensively published in readily available literature, general principles can be drawn from related systems.
In catalysis, understanding the kinetics is fundamental. semanticscholar.org For instance, in transition metal-catalyzed reactions, the reaction order with respect to the catalyst, substrate, and other reagents can help identify the rate-determining step of the catalytic cycle. In Suzuki-Miyaura couplings, it has been noted that transmetalation can be the rate-determining step in some systems. preprints.org
The effect of catalyst loading on reaction outcomes provides indirect kinetic information. A study on 5-bromo-1,3-benzodioxole demonstrated that varying the concentration of the palladium catalyst could switch the reaction pathway between Ullmann coupling and hydrodebromination, suggesting a change in the dominant kinetic regime. preprints.orgmdpi.com
Furthermore, the study of substituent effects on reaction rates (a Hammett analysis, for example) in cross-coupling reactions provides thermodynamic information about the transition states of key mechanistic steps. For Hiyama and Suzuki coupling reactions, a general trend is observed where electron-withdrawing groups on the aryl bromide can influence the reaction rate, though the effect can be complex and dependent on the specific reaction and catalyst system. preprints.org The interplay between catalyst concentration and substituent effects can lead to non-intuitive outcomes, where selectivity observed in competitive reactions between two substrates may not be reflected in the rates of their individual, non-competitive reactions. preprints.org
Computational and Theoretical Chemistry Studies
In Silico Studies of Ligand-Receptor Interactions and Biological ActivityWhile derivatives of 1,3-benzodioxole (B145889) are subjects of in silico studies for biological activity, no such investigations targeting 4-Bromo-1,3-benzodioxole as the primary ligand of interest have been reported.
Molecular Docking Investigations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial for understanding potential mechanisms of action and for structure-based drug design. While studies may not focus exclusively on the unsubstituted this compound, various derivatives incorporating this scaffold have been the subject of significant molecular docking investigations to explore their therapeutic potential.
Research has shown that derivatives of 1,3-benzodioxole can interact with a range of biological targets. For instance, a series of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives were synthesized and evaluated as antagonists for P2X receptors, which are implicated in pain and inflammation. nih.gov In silico docking studies were performed on a homology model of the human P2X7 receptor (h-P2X7R) and a known structure of the human P2X4 receptor (h-P2X4R). nih.govebi.ac.uk One of the most potent compounds, which includes a bromo-substituted phenyl group, demonstrated significant inhibitory potential and selectivity. nih.govebi.ac.uk
In another line of research, derivatives of N-(benzo[d] nih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) were identified as potential auxin receptor agonists. frontiersin.orgnih.gov Molecular docking was used to investigate the binding mode of the lead compound, K-10, with the auxin receptor TIR1. frontiersin.org The results indicated a strong binding affinity, with a lower binding energy compared to the natural auxin, suggesting a stable interaction within the receptor's active pocket. frontiersin.org
Furthermore, the anticancer potential of 1,3-benzodioxole derivatives has been explored through their interaction with tubulin, a critical protein for cell division. researchgate.net Molecular docking simulations showed that these compounds could bind effectively to tubulin, suggesting a possible mechanism for their cytotoxic effects against cancer cells. researchgate.net
| Derivative Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] nih.govdioxole-5-carboxamide | P2X4 Receptor (h-P2X4R) | Identified as a potent and selective antagonist with an IC₅₀ of 0.039 µM. Docking revealed key interactions within the receptor binding site. | nih.govebi.ac.uk |
| N-(benzo[d] nih.govdioxol-5-yl)-2-(one-benzylthio) acetamides (e.g., K-10) | Auxin Receptor TIR1 | The lead compound (K-10) showed a stronger binding affinity (-8.62 kJ/mol) than the natural ligand, indicating high potential as a root growth promoter. | frontiersin.orgnih.gov |
| 1,3-benzodioxole-based dacarbazine-tagged derivatives | Tubulin | Compounds showed effective binding to tubulin, suggesting potential as anticancer agents by inhibiting tubulin polymerization. | researchgate.net |
| 2E-1-(3-bromothiophene-2-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one | Fungal and Inflammatory Protein Targets | Molecular docking was used to predict the active binding residues related to the compound's antifungal and anti-inflammatory activities. | tandfonline.com |
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles
The ADMET profile of a compound describes its fate within an organism and is a critical determinant of its potential success as a therapeutic agent. Computational tools like SwissADME and pkCSM are frequently used to predict these properties before a compound is synthesized, saving time and resources. researchgate.net These predictions analyze how a molecule is absorbed, how it distributes through the body, how it is metabolized (often by cytochrome P450 enzymes), its route of excretion, and its potential for toxicity. researchgate.netdntb.gov.ua
For derivatives of 1,3-benzodioxole, in silico ADMET studies have been integral to their development. For example, the pharmacokinetic behaviors of 1,3-benzodioxole-based ionic liquids designed as potential anticancer agents were evaluated computationally. researchgate.net These studies aim to identify candidates with favorable ADMET characteristics, such as good oral bioavailability and low toxicity, while flagging those with potential liabilities, like inhibition of key metabolic enzymes (e.g., CYP450). The methylenedioxy group itself is a well-known inhibitor of certain cytochrome P450 enzymes, a structural alert that is carefully considered in these predictive studies.
| Parameter | Description | Significance |
|---|---|---|
| Absorption | Prediction of gastrointestinal absorption and cell membrane permeability (e.g., Caco-2 permeability). | Determines the potential for oral bioavailability. |
| Distribution | Estimation of properties like blood-brain barrier (BBB) penetration and plasma protein binding. | Affects the compound's ability to reach its target site and its duration of action. |
| Metabolism | Prediction of susceptibility to metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). | Key for determining drug-drug interactions and metabolic stability. The 1,3-benzodioxole moiety is a known CYP inhibitor. |
| Excretion | Prediction of clearance and elimination pathways. | Influences the dosing regimen and potential for accumulation. |
| Toxicity | Assessment of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. | Crucial for early safety assessment and risk mitigation. |
Computational Assessment of Drug-Likeness and Pharmacokinetic Properties
Drug-likeness is a qualitative concept used in drug design to evaluate whether a compound has properties that would make it a likely orally active drug in humans. This assessment is often based on empirical rules derived from the structural analysis of existing drugs, such as Lipinski's Rule of Five. frontiersin.org These rules consider physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
In the development of novel auxin receptor agonists based on the 1,3-benzodioxole scaffold, Lipinski's Rule of Five was used as an initial filter to screen a large database of small molecules, significantly narrowing the number of candidates for further investigation. frontiersin.orgnih.gov
More advanced studies have led to the discovery of highly potent drug candidates. For example, extensive structure-activity relationship (SAR) studies on purine-based Hsp90 inhibitors led to the identification of MPC-3100, a clinical candidate containing a 6-bromo-1,3-benzodioxol-5-yl moiety. acs.org This compound was found to have favorable pharmacokinetic properties and significant antitumor effects in multiple human cancer xenograft models, underscoring the success of using computational predictions to guide the optimization of benzodioxole derivatives into viable clinical candidates. acs.org In silico tools are routinely used to predict these essential pharmacokinetic parameters. researchgate.net
| Property | Computational Method/Rule | Importance in Drug Discovery |
|---|---|---|
| Molecular Weight | Lipinski's Rule of Five (< 500 Da) | Influences absorption and distribution. |
| Lipophilicity (logP) | Lipinski's Rule of Five (logP < 5) | Affects solubility, permeability, and metabolic clearance. |
| Hydrogen Bond Donors | Lipinski's Rule of Five (≤ 5) | Impacts binding to target and membrane permeability. |
| Hydrogen Bond Acceptors | Lipinski's Rule of Five (≤ 10) | Impacts binding to target and membrane permeability. |
| Topological Polar Surface Area (TPSA) | Calculated from functional groups | Correlates with oral bioavailability and blood-brain barrier penetration. |
| Oral Bioavailability | Integrated models (e.g., Veber's rules, Egan's egg) | Predicts the fraction of an orally administered dose that reaches systemic circulation. |
Applications in Advanced Organic Synthesis
4-Bromo-1,3-benzodioxole as a Versatile Synthetic Intermediate
This compound, also known as 5-bromobenzo[d] cymitquimica.comworldresearchersassociations.comdioxole, is a highly versatile organic compound that serves as a crucial intermediate in a wide array of synthetic applications. innospk.com Its utility stems from the unique molecular architecture combining a stable 1,3-benzodioxole (B145889) moiety with a reactive bromine atom on the aromatic ring. This structure allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules. innospk.com
The reactivity of the compound is primarily centered around the carbon-bromine bond. The bromine atom can be readily displaced or involved in coupling reactions, providing a gateway to introduce diverse functional groups onto the benzodioxole scaffold. For instance, it is frequently employed in transition metal-catalyzed cross-coupling reactions. A notable application is its use in the synthesis of 1-(3,4-methylenedioxy-phenyl)-2-propanol, a key step in a multi-kilogram cGMP synthesis of MDMA. acs.org In this process, the bromo-compound undergoes a Grignard reaction, where the bromine is converted into a magnesium-based organometallic species, which then reacts with propylene (B89431) oxide. acs.org The reaction's completion is monitored by the consumption of the starting this compound. acs.org
The 1,3-benzodioxole ring system itself is a significant structural feature found in numerous natural products and biologically active compounds. worldresearchersassociations.comacs.org This makes this compound a strategic starting material for accessing these important molecular frameworks. Its physical properties, such as a boiling point of 85-86°C at 1 mm Hg and high purity levels (often exceeding 99%), contribute to its suitability in precise and sensitive chemical reactions. innospk.com
Strategic Building Block for the Elaboration of Complex Heterocyclic Compounds
The structure of this compound is ideally suited for the construction of complex heterocyclic systems, which are central to medicinal chemistry and materials science. The bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the fusion or attachment of various heterocyclic rings.
A clear demonstration of this strategy involves the synthesis of novel 1,3-benzodioxole derivatives bearing a 1,2,3-triazole ring. worldresearchersassociations.comresearchgate.net In this multi-step synthesis, a related starting material, (6-bromobenzo[d] cymitquimica.comworldresearchersassociations.comdioxol-5-yl)methanol, is converted to an azide (B81097) derivative. worldresearchersassociations.comresearchgate.net This azide then undergoes a Huisgen 1,3-dipolar cycloaddition ("click reaction") with an alkyne to form a stable triazole ring, still retaining the essential bromo-benzodioxole core. worldresearchersassociations.comresearchgate.net This intermediate, 1-((6-bromobenzo[d] cymitquimica.comworldresearchersassociations.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, becomes the substrate for a subsequent Suzuki-Miyaura coupling reaction. worldresearchersassociations.comresearchgate.net By reacting it with a variety of boronic acids in the presence of a palladium catalyst, a diverse library of complex heterocyclic products is generated in good yields. worldresearchersassociations.comresearchgate.net This highlights the compound's role as a scaffold upon which molecular complexity can be systematically built.
The following table summarizes a key transformation in this synthetic sequence:
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |
| 5-(azidomethyl)-6-bromobenzo[d] cymitquimica.comworldresearchersassociations.comdioxole | Phenylacetylene (B144264) | Copper(I) Iodide (CuI) | 1-((6-bromobenzo[d] cymitquimica.comworldresearchersassociations.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82 | worldresearchersassociations.comresearchgate.net |
This modular approach allows for the creation of a wide range of derivatives by simply changing the boronic acid coupling partner, demonstrating the strategic importance of the bromo-benzodioxole building block. worldresearchersassociations.com
Precursor in the Total Synthesis of Natural Products and Analogues
The 1,3-benzodioxole core is a prevalent motif in a variety of natural products, including oils and spices. acs.org Consequently, this compound serves as a valuable precursor in the total synthesis of such compounds and their synthetic analogues. Its utility lies in its ability to introduce the methylenedioxybenzene fragment into a target molecule efficiently.
The table below details the initial key step of this synthesis:
| Starting Material | Reagent | Solvent | Intermediate Product | Yield (Adjusted, w/w) | Reference |
| This compound | Magnesium, (±)-Propylene oxide | Tetrahydrofuran (B95107) (THF) | 1-(3,4-methylenedioxy-phenyl)-2-propanol | 79.22–87.39% | acs.org |
This application underscores the role of this compound as a practical and scalable precursor for complex, biologically active molecules, providing an alternative to more restricted starting materials. acs.org
Integration into Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single operation. researchgate.netsemanticscholar.org This approach maximizes atomic and step economy, making it ideal for generating libraries of diverse compounds for drug discovery and other applications. researchgate.netsemanticscholar.org
While direct examples detailing the integration of this compound into an MCR are not prominently featured in the reviewed literature, its amino-substituted analogue, 5-amino-1,3-benzodioxole, is extensively used in such reactions. This serves as a strong indicator of the benzodioxole scaffold's compatibility with MCR methodologies. For instance, researchers have developed the multicomponent synthesis of 7,8-dihydro- cymitquimica.comworldresearchersassociations.comdioxolo[4,5-g]quinolin-6(5H)-ones by reacting 5-amino-1,3-benzodioxole with an aldehyde and Meldrum's acid. researchgate.net Another MCR involves the reaction of 5-amino-2,2-difluoro-1,3-benzodioxole, aromatic aldehydes, and diethylphosphite to form α-aminophosphonates. semanticscholar.org
The amenability of the benzodioxole core to these one-pot procedures suggests that this compound could be a valuable substrate for MCRs, particularly those involving an initial metal-catalyzed functionalization or a subsequent cross-coupling step on the MCR product. The bromine atom provides a reactive site that could be exploited either before or after the MCR to further enhance molecular diversity, creating complex scaffolds that combine the features of the benzodioxole ring with the structural elements introduced by the various MCR components.
Biological and Medicinal Chemistry Research Applications
Design and Synthesis of Novel Benzodioxole-Derived Ligands for Specific Biological Targets
The 1,3-benzodioxole (B145889) moiety is a key structural feature in numerous biologically active molecules. Its presence is often associated with significant interactions with various biological targets. Researchers have focused on designing and synthesizing novel ligands derived from this scaffold to achieve enhanced potency and selectivity.
One approach involves the strategic modification of the 1,3-benzodioxole ring system to create derivatives with tailored biological activities. For instance, new heterocyclic compound derivatives of 1,3-benzodioxole have been prepared in good yields using (6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanol as a starting material. researchgate.net Subsequent chemical transformations, including Appel conditions, nucleophilic substitution with sodium azide (B81097), and a Huisgen 1,3-dipolar cycloaddition (click-reaction), lead to the formation of a 1,2,3-triazole derivative. researchgate.net This intermediate can then undergo Suzuki-Miyaura coupling reactions with various boronic acids to furnish a library of desired products with diverse substitutions. researchgate.net
In another study, novel 1,3-benzodioxole derivatives were designed by retaining the core ring structure, which is critical for antitumor efficacy, and introducing a vinyl linker and a trifluoromethylpiperazine moiety, both of which have been shown to enhance antitumor effects. nih.gov The synthesis of these target compounds involved bromination, nucleophilic substitution, reduction, and condensation reactions. nih.gov The structures of these newly synthesized ligands were confirmed using various analytical techniques, including 1H NMR, 13C NMR, and HR-MS. nih.gov
These synthetic strategies highlight the utility of the 1,3-benzodioxole scaffold in generating novel ligands with the potential to interact with specific biological targets, paving the way for the development of new therapeutic agents.
Role as a Precursor in Drug Discovery and Lead Optimization
The 1,3-benzodioxole scaffold is a privileged structure in drug discovery, serving as a precursor for the development of new therapeutic agents. Its derivatives have been explored for a wide range of pharmacological activities, demonstrating its importance in lead optimization and the generation of potent drug candidates.
In the quest for new anticancer agents, the 1,3-benzodioxole nucleus has been a focal point. It is a structural feature present in natural anticancer agents like podophyllotoxin derivatives. researchgate.net However, a challenge with molecules containing this motif is their potential metabolism by cytochrome P450 enzymes into tight-binding inhibitors. researchgate.net Despite this, the diverse biological activities of its derivatives continue to make it an attractive starting point for anticancer drug design. researchgate.net
Furthermore, 1,3-benzodioxole derivatives have been conjugated with arsenical precursors to improve the anti-tumor efficiency of these agents. mdpi.comnih.gov This approach was inspired by the metabolism of stiripentol, a drug containing the 1,3-benzodioxole moiety, which inhibits cytochrome P450 enzymes. mdpi.comnih.gov The resulting fabricated arsenicals exhibited a slower elimination rate in mice, maintaining an effective concentration in the blood for a longer duration. nih.gov
The process of lead generation and optimization often involves computational and experimental studies. nih.gov Lead generation can be achieved through methods like de novo design and virtual screening, while lead optimization focuses on enhancing the potency and pharmacological properties of the initial lead compounds. nih.gov The 1,3-benzodioxole scaffold provides a versatile platform for such optimization strategies.
Investigation of Biological Activities of Functionalized 4-Bromo-1,3-benzodioxole Derivatives
Functionalized derivatives of this compound have been the subject of extensive research to explore their potential biological activities across various therapeutic areas. These investigations have revealed promising results in anticancer, antimicrobial, and plant growth regulation studies.
A significant body of research has focused on the anticancer potential of substituted benzodioxole derivatives. These compounds have demonstrated cytotoxic effects against a range of human tumor cell lines.
In one study, a series of 1,3-benzodioxole derivatives were synthesized and evaluated for their in vitro antitumor activity. researchgate.net Several of these compounds exhibited significant growth inhibitory activity against a panel of 52 human tumor cell lines. researchgate.net Another study reported the design and synthesis of novel 1,3-benzodioxole derivatives that showed significant cytotoxicity against HeLa, A498, and MDA-MB-231 cancer cells. nih.gov One particular derivative, (E)-3-(benzo[d] nih.govnih.govdioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), displayed potent activity against MDA-MB-231 cells with an IC₅₀ value of 4.92 ± 1.09 μM, which was more potent than the standard drug 5-fluorouracil (IC₅₀ = 18.06 ± 2.33 μM). nih.gov
Furthermore, 1,3,4-thiadiazole derivatives, which can be synthesized from benzodioxole precursors, have also shown promising anticancer activity in preclinical studies. bepls.com These compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. bepls.com Similarly, derivatives of 1,3,4-oxadiazole have been explored for their anti-proliferative effects through various mechanisms, including the inhibition of enzymes and kinases. mdpi.com
The following table summarizes the in vitro anticancer activity of selected benzodioxole derivatives:
| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
| YL201 | MDA-MB-231 | 4.92 ± 1.09 | nih.gov |
| 5-Fluorouracil (control) | MDA-MB-231 | 18.06 ± 2.33 | nih.gov |
Derivatives of 1,3-benzodioxole have also been investigated for their antimicrobial properties. These compounds have shown activity against various pathogenic bacterial strains.
For example, a series of novel Schiff base compounds derived from 1,3-benzodioxole were designed and synthesized. researchgate.net One of these derivatives demonstrated the ability to inhibit four out of five tested pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Target prediction studies suggested that this compound may exert its antibacterial effect by binding to the bacterial FabH enzyme. researchgate.net
In another study, two series of 5- and 6-substituted 1,3-benzodioxole peptidyl derivatives were synthesized and evaluated as antimicrobial agents. nih.gov The in vitro antimicrobial activity of these compounds revealed that they could promote the growth of some organisms, including Bacillus subtilis. nih.gov The diverse biological activities of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, which can be synthesized from benzodioxole precursors, also include antibacterial and antifungal properties. mdpi.comnih.gov
The 1,3-benzodioxole scaffold has been utilized in the development of novel plant growth regulators. Auxins are a class of plant hormones that play a crucial role in root growth and development. nih.gov Due to the instability of natural auxins, synthetic auxins are often used in agriculture. nih.gov
Researchers have designed and synthesized a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides as potent auxin receptor agonists. nih.govresearchgate.netnih.govfrontiersin.org Using computer-aided drug discovery, a lead compound was identified and optimized, resulting in a series of 22 novel compounds. frontiersin.org One of these derivatives, designated as K-10, exhibited excellent root growth-promoting activity, far exceeding that of the commercial auxin 1-naphthylacetic acid (NAA). researchgate.netnih.govfrontiersin.org Further studies revealed that K-10 functions as an auxin-like compound by being recognized by the auxin receptor TIR1. nih.govfrontiersin.org Molecular docking analysis indicated that K-10 has a stronger binding ability with TIR1 than NAA. researchgate.netnih.gov
The following table presents data on the root growth-promoting effects of a selected benzodioxole derivative compared to a commercial auxin:
| Compound | Concentration | Primary Root Length (Relative to Control) | Reference |
| K-10 | 1 µM | Significantly greater than NAA | researchgate.net |
| NAA | 1 µM | Standard | researchgate.net |
These findings suggest that 1,3-benzodioxole derivatives represent a promising scaffold for the development of novel and effective plant growth regulators.
Microtubules are essential components of the cytoskeleton involved in cell division, making them an attractive target for anticancer drug development. Some benzodioxole-related structures have been investigated for their ability to inhibit microtubule dynamics.
A study on a new set of 1,3-benzodioxoles and 1,4-benzodioxines, synthesized from gallic acid, evaluated their antiproliferative effects. nih.gov A 1,4-benzodioxine derivative, compound 11a, was identified as a tubulin polymerization inhibitor with an IC₅₀ of 6.37 μM. nih.gov This compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in MCF-7 breast cancer cells. nih.gov Molecular docking studies suggested that this compound binds to the colchicine binding site of tubulin. nih.gov
While this particular study focused on a 1,4-benzodioxine, the structural similarity to 1,3-benzodioxole suggests that derivatives of the latter could also possess microtubule inhibitory activity. Further research in this area could lead to the discovery of novel anticancer agents targeting microtubule dynamics.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired biological activities. For derivatives of the 1,3-benzodioxole scaffold, research has explored how chemical modifications influence their potency and selectivity as inhibitors of cyclooxygenase (COX) enzymes. The COX enzymes, which exist as two primary isoforms (COX-1 and COX-2), are key mediators of inflammation. brieflands.comnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible and is primarily associated with inflammation and pain. brieflands.com Consequently, developing selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. brieflands.comnih.gov
In a study focused on creating new benzodioxole derivatives as potential COX inhibitors, researchers synthesized a series of compounds to evaluate how different functional groups and substituent positions affect their inhibitory activity against COX-1 and COX-2. nih.gov The study revealed several key SAR insights:
Influence of Acetic Acid vs. Acetate Moiety: The core structure was modified to feature either an aryl acetic acid or an aryl acetate group. The unsubstituted benzodioxole containing an acetic acid moiety (Compound 4a ) demonstrated significantly stronger inhibition of both COX-1 and COX-2 (IC50 values of 1.45 µM and 3.34 µM, respectively) compared to its acetate counterpart, Compound 3a (IC50 values of 12.32 µM and 14.34 µM). nih.gov
Effect of Halogenation: The introduction of halogen atoms (Chlorine, Bromine, Iodine) to an adjacent phenyl ring had a notable impact. Generally, the halogenated aryl acetate derivatives showed better activity against COX-1 than the corresponding aryl acetic acid derivatives. nih.gov An exception was compound 4f (an iodo-substituted acetic acid derivative), which proved to be the most potent COX-1 inhibitor in the entire series with an IC50 value of 0.725 µM. nih.gov
Positional Isomerism of Halogens: The position of the halogen on the phenyl ring was a critical determinant of potency. Ortho-halogenated compounds consistently demonstrated superior inhibitory activity compared to their meta-halogenated isomers. For instance, the ortho-bromo substituted compound 3b had IC50 values of 1.12 µM (COX-1) and 1.30 µM (COX-2). In contrast, its meta-bromo counterpart, compound 3d , was significantly less potent, with IC50 values of 27.06 µM and 37.45 µM, respectively. This suggests that the spatial arrangement and electronic effects conferred by the ortho-position are more favorable for binding to the active site of COX enzymes. nih.gov This observation aligns with the principle that ortho-substitution can force the second aromatic ring to be non-coplanar with the first, a conformation often considered ideal for COX inhibitory activity. nih.gov
The enhanced selectivity of some benzodioxole derivatives for COX-2 over COX-1, when compared to the non-selective drug Ketoprofen, is attributed to the larger size of the benzodioxole moiety. nih.gov The active site of COX-2 is approximately 25% larger than that of COX-1, which can better accommodate bulkier inhibitor molecules. nih.gov These findings underscore the potential of the benzodioxole scaffold in designing more selective and effective anti-inflammatory agents. nih.gov
| Compound | Substituent (R) | Position | Core Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|---|---|---|
| 3a | -H | - | Aryl Acetate | 12.32 | 14.34 | 0.86 |
| 3b | -Br | ortho | Aryl Acetate | 1.12 | 1.30 | 0.86 |
| 3d | -Br | meta | Aryl Acetate | 27.06 | 37.45 | 0.72 |
| 4a | -H | - | Aryl Acetic Acid | 1.45 | 3.34 | 0.43 |
| 4f | -I | ortho | Aryl Acetic Acid | 0.725 | - | - |
| Ketoprofen | - | - | Reference | - | - | 0.20 |
Development of Ionic Liquids Incorporating Benzodioxole Moieties for Biomedical Applications
Ionic liquids (ILs) are salts with melting points below 100 °C, composed of organic cations and either organic or inorganic anions. Their unique properties, such as low volatility, high thermal stability, and tunable solubility, have generated significant interest in various fields, including biomedical applications. In the pharmaceutical sciences, ILs are explored as drug delivery systems, solvents for poorly soluble active pharmaceutical ingredients (APIs), and as novel antimicrobial agents. The ability to modify the cation and anion allows for the fine-tuning of an IL's physicochemical and biological properties, including its biocompatibility and biodegradability.
The development of "bio-inspired" ionic liquids often involves using cations and anions derived from natural sources like amino acids or choline to enhance their biocompatibility. These ILs have shown potential in stabilizing proteins and improving the delivery of therapeutic agents.
However, a review of the scientific literature indicates that the specific development of ionic liquids that incorporate a this compound or a general benzodioxole moiety as a core component of either the cation or the anion for biomedical applications is not a widely reported area of research. While the benzodioxole ring is a key structural feature in many biologically active compounds, its integration into the distinct chemical architecture of ionic liquids for therapeutic purposes has not been extensively explored or documented in available studies. Therefore, specific examples or detailed research findings on this particular subclass of ionic liquids are not available at present.
Advanced Analytical Research Methodologies
Spectroscopic Characterization Techniques for Novel Derivatives and Reaction Intermediates
Spectroscopic methods are indispensable for the detailed characterization of 4-bromo-1,3-benzodioxole and its associated chemical entities. These techniques probe the interaction of molecules with electromagnetic radiation, yielding data that is fundamental to confirming structure and identifying functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms, enabling the unambiguous assignment of the molecular structure.
In the ¹H NMR spectrum of 5-bromo-1,3-benzodioxole, the aromatic protons exhibit characteristic chemical shifts that reflect their electronic environment. The methylene (B1212753) protons of the dioxole ring also show distinct signals, confirming the integrity of the heterocyclic ring system. For instance, in a study synthesizing new 1,3-benzodioxole (B145889) derivatives, the ¹H NMR spectrum of a triazole-substituted derivative showed the methylene protons (O-CH₂-O) as a singlet at 6.06 ppm, while the aromatic protons appeared as multiplets in the range of 7.71-7.85 ppm. worldresearchersassociations.com
¹³C NMR complements the proton data by providing the chemical shifts of each carbon atom. For a 1-((6-bromobenzo[d] Current time information in Bangalore, IN.bldpharm.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole derivative, the carbon of the methylene bridge (O-CH₂-O) was observed at 102.1 ppm, while the carbons of the aromatic ring and the triazole moiety were found at various shifts, confirming the successful synthesis of the target molecule. worldresearchersassociations.com
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons | 7.71-7.85 (m) | 108.2, 113.3, 116.6, 121.4, 124.6, 127.9, 128.9, 129.8, 131.9, 133.5, 134.7, 136.9, 148.1, 149.6, 150.7, 160.9 |
| Methylene Protons (O-CH₂-O) | 6.06 (s) | 101.7 |
| Other Protons/Carbons | 4.77 (s), 4.62-4.66 (m), 4.44-4.50 (br s) | 48.1, 48.3, 52.8, 67.9, 68.1 |
Data sourced from a study on a triazole-substituted 1,3-benzodioxole derivative. worldresearchersassociations.com
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. These vibrational spectroscopy techniques are based on the absorption of IR radiation or the inelastic scattering of monochromatic light, respectively, which correspond to the vibrational modes of specific bonds.
For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, the characteristic C-O-C stretching vibrations of the benzodioxole ring are typically observed in the range of 1035–1178 cm⁻¹. In a synthesized triazole derivative of this compound, strong absorption bands were noted at 1245 and 1030 cm⁻¹, corresponding to the C-O-C stretching modes. worldresearchersassociations.com Aromatic C-H stretching vibrations are observed around 3045-3087 cm⁻¹, while aliphatic C-H stretches from the methylene bridge appear at approximately 2833-2976 cm⁻¹. worldresearchersassociations.com
Raman spectroscopy provides complementary information and is particularly useful for analyzing non-polar bonds. The Raman spectrum of 1,3-benzodioxole vapor has been recorded and analyzed to understand its ring-puckering energy levels. researchgate.net For substituted derivatives, Raman can help to identify the skeletal vibrations and the vibrations associated with substituents.
Table 2: Key IR Absorption Frequencies for a this compound Derivative
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3045-3087 |
| Aliphatic C-H Stretch | 2833-2976 |
| C=C Stretch (Aromatic) | 1642 |
| C=N Stretch (Triazole) | 1680 |
| C-O-C Stretch (Dioxole) | 1030-1245 |
Data sourced from a study on a triazole-substituted 1,3-benzodioxole derivative. worldresearchersassociations.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system.
The UV-Vis spectrum of 5-bromo-1,3-benzodioxole is available in spectral databases. nih.gov Studies on derivatives of 1,3-benzodioxole have shown that the electronic absorption and emission characteristics are influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net For instance, the UV-Vis absorption and emission of a (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] Current time information in Bangalore, IN.bldpharm.comdioxol-5-yl)prop-2-en-1-one compound were studied in various solvents to understand the solute-solvent interactions and estimate the excited state dipole moment. researchgate.net Such studies are crucial for understanding the photophysical properties of novel this compound derivatives.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the elemental composition.
For this compound and its derivatives, mass spectrometry confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. In the synthesis of new 1,3-benzodioxole derivatives, HRMS (ESI) was used to confirm the mass of the synthesized compounds. worldresearchersassociations.com For example, the calculated mass for [C₁₆H₁₂BrN₃NaO₂]⁺ ([M+Na]⁺) was 380.0005, and the found mass was 380.0007, providing strong evidence for the successful synthesis of the target molecule. worldresearchersassociations.com GC-MS is also a common technique used for the analysis of this compound and related compounds. nih.gov
Advanced Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic techniques are essential for separating complex mixtures and assessing the purity of chemical compounds. They are widely used for impurity profiling, which is critical in chemical research and development.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful chromatographic techniques for the separation, identification, and quantification of components in a mixture. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.
These techniques are invaluable for monitoring the progress of reactions involving this compound and for assessing the purity of the final products. bldpharm.comambeed.com For instance, HPLC analysis was used to determine the purity of (S)-α-methyl-1,3-benzodioxole-5-ethanol, a derivative of 1,3-benzodioxole, indicating a purity of 96.5% after a certain reaction time. google.com Chiral HPLC is also employed to determine the optical purity of enantiomeric derivatives. google.com
Impurity profiling by HPLC and UPLC is crucial for identifying and quantifying impurities in synthetic batches. ijrps.com In the context of related compounds, a reversed-phase UPLC method was developed and validated for the impurity profiling of a fixed-dose drug combination, demonstrating the capability of this technique to separate and quantify degradation impurities at levels as low as 0.05%. ijper.org Such methods are directly applicable to the rigorous quality control of this compound and its derivatives.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Bromo-1,3-benzodioxole |
| 1-((6-bromobenzo[d] Current time information in Bangalore, IN.bldpharm.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole |
| (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] Current time information in Bangalore, IN.bldpharm.comdioxol-5-yl)prop-2-en-1-one |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas chromatography is a primary technique for assessing the purity and quantifying this compound, which is amenable to volatilization. The method is crucial for separating the target compound from impurities, including isomers like 5-bromo-1,3-benzodioxole and starting materials.
In a typical GC analysis, a sample containing this compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. The choice of the stationary phase is critical for achieving effective separation. Non-polar columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase, are often employed for the analysis of halogenated aromatic compounds.
Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides not only retention time data for quantification but also mass spectra that aid in the structural confirmation of the analyte and the identification of unknown impurities. For instance, in the synthesis of related compounds, GC analysis is used to monitor reaction completion by tracking the disappearance of the starting material, such as 5-bromo-1,3-benzodioxole. acs.org In one study, analysis of multiple batches of 5-bromo-1,3-benzodioxole from various suppliers was conducted to screen for the presence of the 4-bromo isomer, highlighting the technique's importance in quality control. acs.org
A representative GC method might involve an oven temperature program that starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 260°C) to ensure the elution of all components. nist.gov The selection of parameters such as injector temperature, flow rate, and split ratio is optimized to achieve sharp peaks and good resolution.
Table 1: Illustrative Gas Chromatography Parameters
| Parameter | Typical Value | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film | Separation of volatile compounds |
| Stationary Phase | (5%-Phenyl)-methylpolysiloxane | General purpose, suitable for aromatic compounds |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample |
| Inlet Temperature | 250 °C | Ensures rapid sample vaporization |
| Oven Program | 60°C (1 min), ramp to 260°C at 10°C/min | Separates components based on boiling points |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Compound identification and quantification |
Solid-State Characterization Techniques for Crystalline Forms and Polymorphism
The solid-state properties of a chemical compound, including its crystal structure and potential for polymorphism, are critical as they can influence physical properties. For this compound and its derivatives, which are often crystalline solids, techniques like X-ray diffraction are indispensable for comprehensive characterization. pharmacompass.com Polymorphism, the ability of a substance to exist in two or more crystalline forms, can be investigated using these methods. While specific polymorphism studies on this compound are not widely published, the techniques described are standard for such investigations. maps.org
X-ray Powder Diffraction (XRPD) for Polymorph Identification
X-ray Powder Diffraction (XRPD) is a non-destructive technique used to analyze the crystalline nature of a bulk sample. It provides a unique fingerprint for a specific crystalline solid, making it an excellent tool for identifying different polymorphic forms. Each polymorph will produce a distinct diffraction pattern, characterized by a specific set of peak positions (in degrees 2θ) and relative intensities.
The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle. For benzodioxole derivatives, XRPD is used to characterize the final product, ensuring the correct crystalline form has been produced and to check for phase purity. maps.org For example, in studies of related compounds, XRPD patterns are often compared to patterns calculated from single-crystal data to confirm the bulk material's identity. rsc.org Any significant differences, aside from minor shifts due to temperature differences, could indicate the presence of a different polymorph or impurities. rsc.orggoogle.com
Table 2: Example XRPD Peak Data for a Hypothetical Crystalline Form
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 9.5 | 9.30 | 85 |
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 20.1 | 4.41 | 60 |
| 25.8 | 3.45 | 70 |
Note: This table is illustrative and does not represent actual data for this compound.
Single Crystal X-ray Diffraction for Absolute Structure Determination
To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the atomic positions can be determined.
For complex benzodioxole derivatives, SC-XRD has been used to resolve the complete molecular structure. rsc.orgresearchgate.net The data obtained, such as unit cell dimensions (a, b, c, α, β, γ) and space group, provide fundamental information about the crystal lattice. spuvvn.edu For instance, a study on a related chalcone (B49325) containing a 1,3-benzodioxole moiety used SC-XRD to confirm its planar conformation, which is stabilized by the conjugated π-bond system. nih.gov While a specific crystal structure for this compound is not detailed in the searched results, the application of this technique would follow standard procedures, often employing software like SHELXS and SHELXL for structure solution and refinement. rsc.org
Table 3: Illustrative Single Crystal Crystallographic Data
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C₇H₅BrO₂ | The elemental composition of the molecule |
| Formula Weight | 201.02 g/mol | The mass of one mole of the compound |
| Crystal System | Monoclinic | The crystal system describing the unit cell geometry |
| Space Group | P2₁/c | The symmetry group of the crystal structure |
| a (Å) | 14.2 | Unit cell dimension |
| b (Å) | 8.1 | Unit cell dimension |
| c (Å) | 11.7 | Unit cell dimension |
| **β (°) ** | 95.5 | Unit cell angle |
| **Volume (ų) ** | 1355 | The volume of the unit cell |
| Z | 4 | The number of molecules per unit cell |
Note: This table is illustrative and based on data for related structures, not specifically this compound. researchgate.net
Environmental and Research Safety Considerations
Comprehensive Risk Assessment and Mitigation Strategies in Laboratory Settings
A comprehensive risk assessment is paramount before commencing any work with 4-Bromo-1,3-benzodioxole. This involves identifying potential hazards and implementing strategies to mitigate associated risks.
Hazard Identification: Based on available safety data sheets, this compound is classified as a hazardous substance. fishersci.cafishersci.se The primary hazards include:
Skin Corrosion/Irritation: Causes skin irritation (Category 2). fishersci.cafishersci.senih.gov
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2). fishersci.cafishersci.senih.gov
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3). fishersci.cafishersci.senih.gov
The toxicological properties of this compound have not been fully investigated, which warrants a cautious approach. fishersci.cacapotchem.com
Engineering Controls and Mitigation: To minimize exposure, laboratory work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. capotchem.comchemsrc.com Facilities should be equipped with an eyewash station and a safety shower in case of accidental exposure. chemsrc.com
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent direct contact with the compound. This includes:
Eye and Face Protection: Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards. capotchem.comchemicalbook.com
Skin Protection: Chemical-resistant gloves (inspecting them before use is crucial) and a lab coat or impervious clothing. capotchem.comchemsrc.com
Respiratory Protection: If ventilation is inadequate or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. capotchem.comchemsrc.com
GHS Hazard Statements for this compound
| Hazard Code | Description | Classification |
|---|---|---|
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |
| H335 | May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) |
Data sourced from multiple safety data sheets. fishersci.senih.govfishersci.es
Safe Handling and Storage Protocols for this compound and its Derivatives
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
Avoid all direct contact with the substance, including skin and eye contact. capotchem.com
Do not breathe dust, vapor, mist, or gas. chemsrc.com
All handling should be performed in a well-ventilated area or a chemical fume hood to keep airborne concentrations low. capotchem.comchemsrc.com
Wash hands thoroughly after handling. fishersci.ca
Contaminated clothing should be removed and washed before reuse. fishersci.ca
Storage:
Store in a cool, dry, and well-ventilated place. capotchem.comchemsrc.com
Keep containers tightly closed to prevent moisture ingress and leakage. fishersci.cachemsrc.com
The compound should be stored locked up. fishersci.ca
Incompatible materials to avoid in storage include strong oxidizing agents and reducing agents. fishersci.sechemsrc.com
Recommended Storage and Handling Conditions
| Parameter | Recommendation |
|---|---|
| Storage Temperature | Cool place |
| Atmosphere | Dry, well-ventilated area |
| Container | Tightly sealed container |
| Incompatibilities | Oxidizing agents, reducing agents |
| Handling Precautions | Use in a fume hood, avoid contact and inhalation |
Information compiled from various safety guidelines. fishersci.cacapotchem.comchemsrc.com
Responsible Waste Management and Disposal in Chemical Research
The disposal of this compound and its associated waste must be conducted in a manner that is safe and compliant with environmental regulations.
Waste Classification: Waste containing this compound is classified as hazardous waste. fishersci.se
Disposal Procedures:
Do not dispose of the material into drains or the environment. fishersci.cacapotchem.com
Collect waste in suitable, closed, and properly labeled containers. capotchem.com
For spills, absorb the material with an inert substance like vermiculite, sand, or earth before placing it into a container for disposal. chemsrc.com
Surplus and non-recyclable solutions should be offered to a licensed disposal company. capotchem.com
Contaminated packaging should be treated as unused product and disposed of accordingly. capotchem.com
Disposal must adhere to local, regional, and national regulations. fishersci.se In the European Union, this falls under the European Directives on waste and hazardous waste. fishersci.se
Environmental Impact Assessments for Experimental and Pilot-Scale Production
While specific, publicly available Environmental Impact Assessment (EIA) reports for the dedicated production of this compound are scarce, general principles for chemical manufacturing provide a framework for evaluation. An EIA for chemical production typically assesses potential impacts on air, water, and soil, as well as biodiversity and human health. opendevelopmentmekong.net
Ecological Information: Some safety data sheets indicate that persistence in the environment is unlikely, and bioaccumulation is not expected. fishersci.cathermofisher.com The product contains volatile organic compounds (VOCs) that will likely evaporate easily. fishersci.se However, it should not be released into the environment. fishersci.ca
Production Considerations: A proposal for a bulk drug and drug intermediates manufacturing unit in India listed "5-Bromo 1,3 Benzodioxole" as one of its intended products, triggering the need for an environmental clearance. environmentclearance.nic.in Such a process involves a detailed assessment of raw material handling, manufacturing processes, pollution control measures, and waste management to mitigate environmental risks. opendevelopmentmekong.netenvironmentclearance.nic.in
For any pilot-scale or large-scale production of this compound, a thorough EIA would be necessary. This would involve:
Characterizing the waste streams generated during synthesis and purification.
Evaluating the potential for release of the compound or its byproducts into the environment.
Implementing and documenting measures to control emissions and treat effluent.
Developing a comprehensive emergency response plan for accidental releases.
The lack of extensive ecological data underscores the importance of containment and responsible waste management to prevent environmental contamination.
Q & A
Q. How does the electronic structure of this compound influence its reactivity in electrophilic substitution reactions compared to non-brominated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
